molecular formula C29H58NO7P B15216130 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate

Cat. No.: B15216130
M. Wt: 563.7 g/mol
InChI Key: URXBHXIAPOQMMQ-YLUWWHAYSA-N
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Description

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate is a complex organic compound with a unique structure that combines a phosphoric ester with a long-chain unsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate typically involves multiple steps. The process begins with the preparation of the phosphoric ester intermediate, which is then reacted with the long-chain unsaturated fatty acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate can undergo various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid esters, and substituted phosphoric esters.

Scientific Research Applications

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with cell membrane phospholipids, influencing membrane fluidity and signaling pathways. Additionally, it may modulate the activity of enzymes involved in lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate: shares similarities with other phosphoric esters and long-chain fatty acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H58NO7P

Molecular Weight

563.7 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate

InChI

InChI=1S/C29H58NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29(32)37-28(26-31)27-36-38(33,34)35-25-24-30/h9-10,28,31H,2-8,11-27,30H2,1H3,(H,33,34)/b10-9-/t28-/m1/s1

InChI Key

URXBHXIAPOQMMQ-YLUWWHAYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)(O)OCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)(O)OCCN

physical_description

Solid

Origin of Product

United States

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